1-(6-Bromopyridin-2-YL)-N-methylmethanamine

Descripción general

Descripción

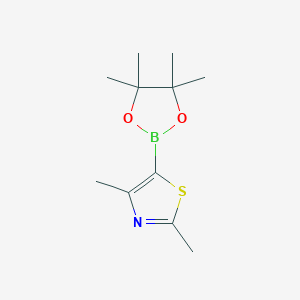

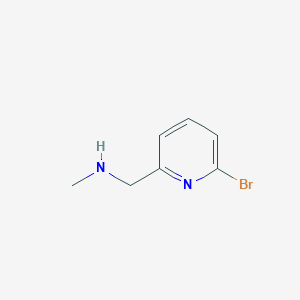

“1-(6-Bromopyridin-2-YL)-N-methylmethanamine” is a chemical compound that is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound. It has a CAS number of 263718-60-1 and a molecular weight of 201.07 .

Physical And Chemical Properties Analysis

“1-(6-Bromopyridin-2-YL)-N-methylmethanamine” is a solid at 20 degrees Celsius and should be stored under inert gas at a temperature between 0-10°C. It is air sensitive .Aplicaciones Científicas De Investigación

Pharmacology: Anti-Fibrosis Drug Development

In pharmacology, this compound has been utilized in the synthesis of novel pyrimidine derivatives, which show promise in anti-fibrosis activity. These derivatives have been tested against hepatic stellate cells and have shown better anti-fibrotic activities than some existing drugs . The potential to develop new anti-fibrotic drugs from this compound is significant, given the limited treatment options currently available for fibrotic diseases.

Material Science: Advanced Material Synthesis

In material science, derivatives of this compound are used to create advanced materials with specific crystalline structures. These materials are characterized using X-ray diffraction studies and exhibit unique intermolecular interactions, which are crucial for the development of new materials with desired physical properties.

Chemical Synthesis: Heterocyclic Building Blocks

This compound serves as a building block in chemical synthesis, particularly in the construction of heterocyclic compounds. It is involved in multiple steps of synthesis, including bromination and demethylation, which are essential for introducing functional groups and forming complex molecular frameworks.

Biochemistry: Antioxidant and Antibacterial Properties

In biochemistry, the compound’s derivatives have been analyzed for their antioxidant and antibacterial properties. These properties are inferred from their synthesis and molecular structure, indicating potential applications in pharmaceuticals or as functional materials.

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, the compound and its derivatives can be used as standards or reagents in chromatographic analysis to identify or quantify substances within a mixture. Their stability and reactivity make them suitable for use in various analytical techniques .

Environmental Science: Pollutant Degradation

The compound’s derivatives could be explored for environmental applications, such as the degradation of pollutants. Their reactivity with various environmental contaminants could lead to the development of more efficient methods for cleaning up hazardous substances .

Agriculture: Pesticide and Herbicide Synthesis

In agriculture, research is being conducted to utilize this compound in the synthesis of pesticides and herbicides. Its reactivity with other chemicals can lead to the creation of compounds that are effective in controlling pests and weeds, contributing to increased agricultural productivity .

Safety and Hazards

Propiedades

IUPAC Name |

1-(6-bromopyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZAQVJXNKSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594690 | |

| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromopyridin-2-YL)-N-methylmethanamine | |

CAS RN |

675109-37-2 | |

| Record name | 6-Bromo-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675109-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.